5-Bromo-2,4,6-triphenylpyrimidine
CAS No.:
Cat. No.: VC17222827
Molecular Formula: C22H15BrN2
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15BrN2 |
|---|---|
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | 5-bromo-2,4,6-triphenylpyrimidine |
| Standard InChI | InChI=1S/C22H15BrN2/c23-19-20(16-10-4-1-5-11-16)24-22(18-14-8-3-9-15-18)25-21(19)17-12-6-2-7-13-17/h1-15H |
| Standard InChI Key | PRLJGDUFNVQSFR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The molecular formula of 5-bromo-2,4,6-triphenylpyrimidine is CHBrN, with a molecular weight of 395.27 g/mol. The compound’s structure consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with bromine at position 5 and phenyl groups at positions 2, 4, and 6.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 146070-73-7 |
| Molecular Formula | CHBrN |
| Molecular Weight | 395.27 g/mol |
| IUPAC Name | 5-Bromo-2,4,6-triphenylpyrimidine |
Structural Characterization
The compound’s structure can be confirmed via spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy:
X-ray crystallography, as demonstrated for similar brominated calixarenes , could resolve the spatial arrangement of substituents, likely showing a planar pyrimidine ring with phenyl groups adopting orthogonal positions to minimize steric hindrance.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 5-bromo-2,4,6-triphenylpyrimidine likely involves a multi-step approach:
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Formation of the Pyrimidine Core:
Cyclocondensation of 1,3-diketones or α,β-unsaturated ketones with amidines or urea derivatives under acidic conditions. For example, a Biginelli-like reaction using benzaldehyde derivatives and thiourea could yield the pyrimidine backbone . -
Bromination:
Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr) to introduce bromine at the 5-position . -
Phenyl Group Introduction:
Suzuki-Miyaura coupling or Ullmann reaction to attach phenyl groups to the pyrimidine ring, leveraging palladium or copper catalysts .
Key Reaction Conditions:
Byproducts and Optimization
Common challenges include controlling regioselectivity during bromination and avoiding over-substitution. Purification via column chromatography or recrystallization from DMF/ethanol mixtures is typical .
Physicochemical Properties
Thermal Stability
Brominated pyrimidines generally exhibit moderate thermal stability. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C . The triphenyl groups may enhance thermal resistance by increasing molecular rigidity.
Solubility and Reactivity
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Solubility: Limited solubility in polar solvents (water, methanol) due to aromatic rings; soluble in DMF, dichloromethane, and THF .
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Reactivity:
Future Research Directions
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Biological Screening: Evaluate antimicrobial, anticancer, or antiviral activity using in vitro assays.
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Materials Optimization: Explore optoelectronic properties for OLED or photovoltaic applications.
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Synthetic Methodology: Develop greener synthesis routes using catalytic bromination or microwave-assisted reactions.
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